

Application Notes and Protocols for Recombinant Cm-p1 Expression in E. coli

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Compound of Interest

Compound Name: Cm-p1

Cat. No.: B1577453

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Introduction

Cm-p1 is a peptide of interest with potential therapeutic applications. For research, preclinical, and clinical development, a reliable and scalable source of the peptide is essential.

Recombinant expression in Escherichia coli (E. coli) is a widely adopted, cost-effective, and rapid method for producing peptides and proteins.^{[1][2]} This document provides detailed application notes and protocols for the recombinant expression and purification of **Cm-p1** in E. coli systems. The protocols outlined below are based on established methods for recombinant peptide production and can be adapted for **Cm-p1**.^{[1][2]}

Data Presentation

Successful recombinant peptide production relies on optimizing various parameters. The following tables provide a framework for presenting and comparing key quantitative data at different stages of the expression and purification process.

Table 1: **Cm-p1** Expression Conditions and Yields

Parameter	Condition 1	Condition 2	Condition 3
Expression Host	BL21(DE3)	Rosetta(DE3)	SHuffle T7
Expression Vector	pET-28a(+)	pGEX-4T-1	pMAL-c5X
Inducer (IPTG) Conc.	0.1 mM	0.5 mM	1.0 mM
Induction Temp. (°C)	18	25	37
Induction Time (hr)	16	8	4
Culture OD ₆₀₀ at Induction	0.6-0.8	0.6-0.8	0.6-0.8
Expression Form	Soluble	Inclusion Body	Soluble
Total Protein Yield (mg/L)	Data	Data	Data
Cm-p1 Yield (mg/L)	Data	Data	Data

Table 2: **Cm-p1** Purification Summary

Purification Step	Total Protein (mg)	Cm-p1 (mg)	Purity (%)	Yield (%)
Cell Lysate	Data	Data	Data	100
Affinity Chromatography	Data	Data	Data	Data
Ion-Exchange Chromatography	Data	Data	Data	Data
Size-Exclusion Chromatography	Data	Data	Data	Data
Final Purified Cm-p1	Data	Data	Data	Data

Experimental Protocols

Protocol 1: Cloning of **Cm-p1** into an Expression Vector

This protocol describes the cloning of the synthetic **Cm-p1** gene into a suitable E. coli expression vector, such as pET-28a(+), which allows for the expression of the peptide with an N-terminal His-tag for purification.

Materials:

- Synthetic, codon-optimized **Cm-p1** gene with flanking restriction sites (e.g., NdeI and XhoI)
- pET-28a(+) expression vector
- Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers
- T4 DNA Ligase and buffer
- Chemically competent E. coli DH5α cells
- LB agar plates with kanamycin (50 µg/mL)
- LB broth with kanamycin (50 µg/mL)
- Plasmid miniprep kit
- DNA sequencing services

Method:

- Digest the pET-28a(+) vector and the DNA fragment containing the **Cm-p1** gene with NdeI and XhoI restriction enzymes.
- Purify the digested vector and insert fragment using a gel purification kit.
- Ligate the digested **Cm-p1** insert into the linearized pET-28a(+) vector using T4 DNA Ligase.
- Transform the ligation mixture into chemically competent E. coli DH5α cells via heat shock.
- Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

- Select several colonies and inoculate them into LB broth with kanamycin for overnight culture.
- Isolate the plasmid DNA using a plasmid miniprep kit.
- Verify the correct insertion of the **Cm-p1** gene by restriction digestion and DNA sequencing.

Protocol 2: Expression of Recombinant Cm-p1

This protocol details the induction of **Cm-p1** expression in a suitable E. coli host strain, such as BL21(DE3).

Materials:

- Verified pET-28a(+)-**Cm-p1** plasmid
- Chemically competent E. coli BL21(DE3) cells
- LB broth with kanamycin (50 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Method:

- Transform the pET-28a(+)-**Cm-p1** plasmid into chemically competent E. coli BL21(DE3) cells.
- Plate on LB agar with kanamycin and incubate overnight at 37°C.
- Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB broth with kanamycin with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to culture the cells at a reduced temperature (e.g., 25°C) for a defined period (e.g., 8 hours) with shaking.

- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-tagged Cm-p1

This protocol describes the purification of the His-tagged **Cm-p1** peptide using immobilized metal affinity chromatography (IMAC).

Materials:

- Cell pellet from Protocol 2
- Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA affinity resin
- Lysozyme, DNase I
- Protease inhibitor cocktail

Method:

- Resuspend the cell pellet in Lysis Buffer supplemented with lysozyme, DNase I, and a protease inhibitor cocktail.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.
- Load the resin-lysate mixture onto a chromatography column.

- Wash the column with Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged **Cm-p1** with Elution Buffer.
- Analyze the fractions by SDS-PAGE to assess purity.
- If necessary, perform further purification steps such as ion-exchange or size-exclusion chromatography.[3]
- Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Visualizations

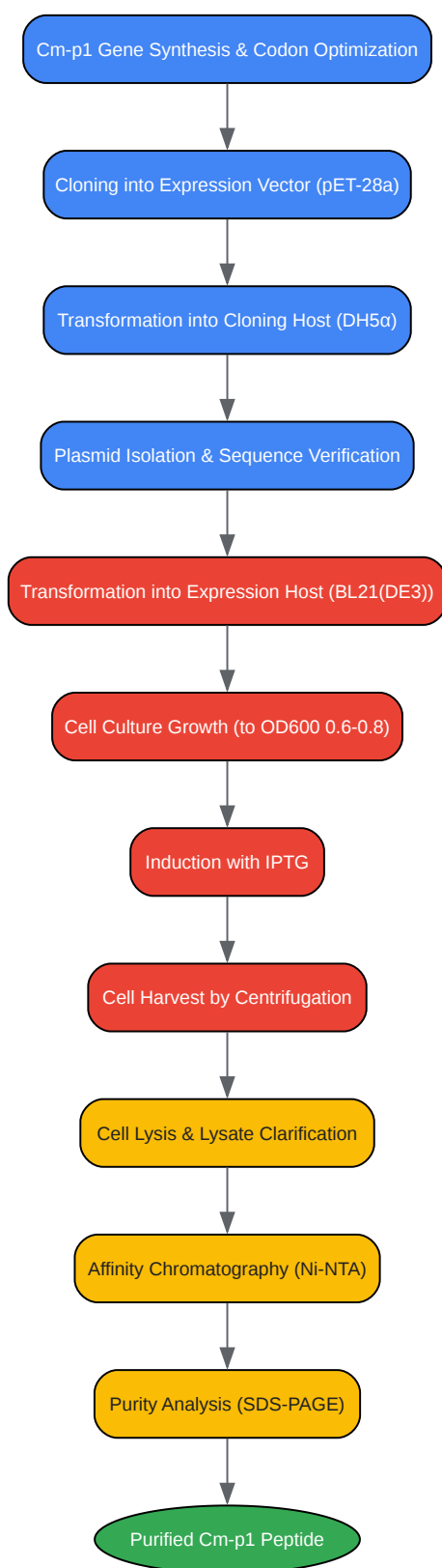
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for **Cm-p1** as an antimicrobial peptide and the general workflow for its recombinant production.



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Caption: Proposed mechanism of action for the antimicrobial peptide **Cm-p1**.



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